molecular formula C10H10N2O3 B2536285 N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1396815-05-6

N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2536285
CAS RN: 1396815-05-6
M. Wt: 206.201
InChI Key: ILSCLOKYXSMKNA-UHFFFAOYSA-N
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Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazoles can be synthesized through various methods. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole compounds can vary greatly depending on their specific structure. For example, the compound “N-(Isoxazol-4-yl)pivalimidamide” has a molecular weight of 167.21 g/mol .

Scientific Research Applications

Biological Activity

Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . This makes them a subject of interest in medicinal chemistry.

Synthetic Availability

Isoxazoles are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring capable of cleavage. This allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Medicinal Chemistry

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles. Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place .

Antimicrobial Activity

Isoxazoles have been found to possess antimicrobial activity, making them useful in the development of new antimicrobial agents .

Antiviral Activity

Some isoxazoles have demonstrated antiviral properties, which could be useful in the development of antiviral drugs .

Anticancer Activity

Isoxazoles have shown potential as anticancer agents. Research is ongoing to develop new isoxazole derivatives with enhanced anticancer activity .

Anti-inflammatory and Immunomodulating Activity

Isoxazoles have been found to possess anti-inflammatory and immunomodulating activity, making them potential candidates for the development of drugs to treat inflammatory diseases and modulate immune response .

Anticonvulsant and Antidepressant Activity

Isoxazoles have shown potential as anticonvulsant and antidepressant agents. This makes them a subject of interest in the development of drugs to treat neurological and mental health conditions .

Mechanism of Action

The mechanism of action of isoxazole compounds can vary widely depending on their specific structure and the biological target they interact with. Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Safety and Hazards

The safety and hazards associated with isoxazole compounds can also vary greatly depending on their specific structure. It’s always important to handle these compounds with care and use appropriate safety measures .

Future Directions

The future directions in the field of isoxazole research are likely to involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

2,5-dimethyl-N-(1,2-oxazol-4-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6-3-9(7(2)15-6)10(13)12-8-4-11-14-5-8/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSCLOKYXSMKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide

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